N-((2-ethoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(2-ethoxypyridin-4-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-2-22-15-7-11(5-6-17-15)9-18-16(21)12-3-4-13-14(8-12)20-10-19-13/h5-7,10,12H,2-4,8-9H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWYZBYMSILDLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)CNC(=O)C2CCC3=C(C2)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. This compound is a derivative of imidazole, a heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures. Imidazole derivatives show a broad range of biological activities.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target.
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and its targets.
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents, which suggests that this compound may also have good solubility.
Biological Activity
N-((2-ethoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C17H22N4O2 |
| Molecular Weight | 314.39 g/mol |
| CAS Number | Not available |
| Structural Features | Contains benzimidazole and pyridine rings |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzimidazole can inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against various pathogens. In vitro studies suggest that it inhibits bacterial growth by disrupting cellular functions and inhibiting key enzymes involved in bacterial metabolism.
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. Research involving animal models has indicated that it could mitigate neurodegeneration processes associated with conditions like Alzheimer's disease by reducing oxidative stress and inflammation.
The mechanisms underlying the biological activity of this compound are still being elucidated. However, several potential pathways have been identified:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation.
- Modulation of Signaling Pathways : It might affect signaling pathways related to apoptosis and cell survival.
- Antioxidant Activity : The structure suggests potential antioxidant properties that could protect against oxidative damage.
Case Studies
- Study on Anticancer Effects : A recent study evaluated the anticancer effects of related benzimidazole derivatives in various cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM.
- Antimicrobial Testing : In a controlled study against Staphylococcus aureus and E. coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
- Neuroprotection in Animal Models : An animal model study demonstrated that administration of the compound significantly reduced markers of oxidative stress in the brain tissue compared to control groups.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The ethoxypyridine group in the target compound likely reduces logP compared to adamantyl (10j) or benzyl (6d) substituents, balancing solubility and membrane permeability .
- Synthetic Accessibility : Analogs like 6d and 10j are synthesized via carboxamide coupling (HATU/DIPEA) or reductive cyclization, suggesting similar routes for the target compound .
Enzyme Inhibition
- Cholinesterase Inhibition : Compound 6d (IC50 ~50 nM for AChE) demonstrates that benzimidazole carboxamides with piperidine substituents are potent cholinesterase inhibitors. The target compound’s ethoxypyridine group may reduce potency due to decreased hydrophobicity .
- DGAT Inhibition : Compound 10j suppresses HCV replication via DGAT inhibition, though its antiviral mechanism is independent of triglyceride biosynthesis. The target compound’s pyridine group could modulate similar pathways .
Antiviral Activity
- HCV Suppression: 10j reduces HCV genome replication by >80% at 10 μM. Structural analogs with polar substituents (e.g., ethoxypyridine) may retain activity but require empirical validation .
Receptor Binding
- Cannabinoid Receptor 2 (CB2) Agonism: Derivatives like 15f (EC50 = 12 nM for CB2) highlight the role of carboxamide orientation in receptor selectivity. The target compound’s tetrahydro core may favor CB2 binding over CB1 .
Research Findings and Implications
- Synthetic Feasibility : The target compound can likely be synthesized via amide coupling between 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid and 2-ethoxypyridin-4-ylmethylamine, analogous to methods in .
- Optimization Potential: Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the pyridine ring could enhance metabolic stability, as seen in compound 6e (melting point 92–93°C, 77% yield) .
- Biological Gaps: No direct data exist on the target compound’s pharmacokinetics or toxicity. Preclinical studies should prioritize solubility assays and DGAT/ChE enzyme panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
